3-Methyl-4'-pyrrolidinomethyl benzophenone

Description

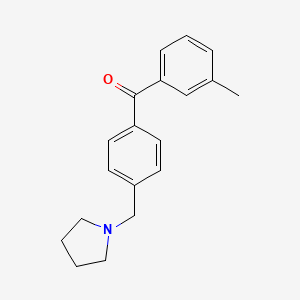

3-Methyl-4'-pyrrolidinomethyl benzophenone is a benzophenone derivative featuring a methyl group at the 3-position of one aromatic ring and a pyrrolidinomethyl group (-CH₂-pyrrolidine) at the 4'-position of the second ring (Figure 1). Benzophenones are characterized by two aromatic rings linked by a ketone group, with diverse applications in pharmaceuticals, UV stabilization, and polymer chemistry . The pyrrolidine moiety, a five-membered secondary amine, enhances solubility in polar solvents and may improve bioavailability in drug design . This compound is commercially available (e.g., from CymitQuimica) and is classified as an industrial-grade chemical with 99% purity .

Figure 1: Proposed structure of this compound.

Properties

IUPAC Name |

(3-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMNIWBEFNDTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642730 | |

| Record name | (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-93-4 | |

| Record name | Methanone, (3-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and methylating agents. One common method includes the following steps:

Starting Material: Benzophenone derivative.

Reagents: Pyrrolidine, methylating agent (e.g., methyl iodide).

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Purification: The product is purified using column chromatography or recrystallization techniques

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-4’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Large-scale purification is typically achieved through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across various fields:

1. Chemistry:

- Building Block: Used as an intermediate for synthesizing more complex organic molecules.

- Synthetic Routes: It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of derivatives with tailored properties.

2. Biology:

- Enzyme Interaction Studies: Investigated as a probe for studying enzyme interactions and receptor binding.

- Antimicrobial Activity: Exhibits potential antimicrobial properties against various bacterial strains, making it a candidate for antibiotic development.

3. Medicine:

- Anticancer Properties: Demonstrated significant cytotoxic effects in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent inhibitory effects.

- Therapeutic Potential: Explored for its potential as a lead compound in drug discovery targeting specific diseases.

Case Studies

1. Anticancer Efficacy:

A study evaluated the antiproliferative activity of synthesized derivatives against multiple cancer cell lines. Certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could guide future drug design efforts.

2. Mechanistic Insights:

Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for therapeutic purposes.

3. Antimicrobial Properties:

Research indicated that the compound exhibited notable antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Mechanism of Action

The mechanism of action of 3-Methyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinomethyl group enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their substituents are compared in Table 1 .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (electron-donating) at position 3 in the target compound may enhance stability in radical reactions compared to electron-withdrawing chloro/fluoro substituents (e.g., 2,5-dichloro analog), which increase electrophilicity .

- Pyrrolidine vs.

- Methoxy vs. Methyl: The 3-methoxy derivative () may exhibit improved UV absorption due to the oxygen atom’s lone pairs, making it more effective as a photoinitiator than the methyl analog .

Physicochemical Properties

- Solubility: The pyrrolidinomethyl group enhances water solubility compared to non-polar analogs like 4'-methylbenzophenone. Chloro/fluoro substituents reduce solubility due to increased hydrophobicity .

- Crystallinity: Benzophenone derivatives with bulky substituents (e.g., spirocyclic groups in ) exhibit lower crystallinity, favoring amorphous phases in polymer coatings .

Biological Activity

3-Methyl-4'-pyrrolidinomethyl benzophenone (CAS Number: 898775-93-4) is a compound belonging to the class of benzophenones, which are widely recognized for their applications in cosmetics and as UV filters. Despite its structural similarities to other benzophenones, the specific biological activity of this compound remains underexplored. This article aims to summarize the current understanding of its biological activity, including potential mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C19H21NO

- Molecular Weight : 295.38 g/mol

- Structural Characteristics : The compound features a benzophenone core with a pyrrolidinyl group, which may influence its interaction with biological targets.

1. In Vitro Studies

While specific studies on this compound are scarce, research on related compounds indicates that they can modulate enzyme activity. For example, certain benzophenone derivatives have shown selective inhibition of neuronal nitric oxide synthase (nNOS), which is crucial for various therapeutic applications in neuroprotection .

2. Toxicological Assessments

Benzophenones have undergone extensive safety assessments due to their widespread use in cosmetics. The safety assessment concluded that several benzophenones, including those structurally similar to this compound, are safe for topical application at established concentrations . However, further investigations into the mutagenicity and genotoxicity of this specific compound are warranted.

Case Study: UV Filter Efficacy

In a study examining human exposure to benzophenone-type UV filters, researchers evaluated the effectiveness of various compounds in preventing skin damage from UV radiation. Although this compound was not specifically highlighted, its structural relatives were noted for their significant UV absorption capabilities and potential protective effects against skin cancer .

Table: Comparative Biological Activities of Benzophenones

| Compound Name | CAS Number | UV Absorption | nNOS Inhibition | Safety Assessment |

|---|---|---|---|---|

| This compound | 898775-93-4 | Yes | Unknown | Under investigation |

| Benzophenone-3 | 131-57-7 | Yes | Moderate | Safe for topical use |

| Benzophenone-4 | 4065-45-6 | Yes | Low | Safe for topical use |

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored, with limited data available regarding its mechanism of action and biological effects. While it shows promise as a UV filter based on its structural characteristics, further research is essential to elucidate its pharmacological properties and potential therapeutic applications.

Future studies should focus on:

- In vitro and in vivo assays to determine specific biological activities.

- Toxicological evaluations to assess safety profiles.

- Structure-activity relationship (SAR) studies to identify modifications that enhance efficacy or reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.